molecular formula C18H13N5O B11045199 2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11045199
M. Wt: 315.3 g/mol
InChI Key: IMRGPHFSANFYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific biological pathways involved in various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the reaction of 2-aminonicotinonitrile with appropriate carbonyl compounds under specific conditions. One method involves using microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly . The reaction is catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in an aqueous medium, leading to high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino or pyridinyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can modulate downstream signaling pathways, leading to therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(phenylamino)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to its specific structural features and its ability to target multiple biological pathways. Its unique combination of a pyrido[2,3-d]pyrimidin-4(3H)-one core with phenylamino and pyridinyl substituents provides distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H13N5O

Molecular Weight

315.3 g/mol

IUPAC Name

2-anilino-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H13N5O/c24-17-15-14(12-6-9-19-10-7-12)8-11-20-16(15)22-18(23-17)21-13-4-2-1-3-5-13/h1-11H,(H2,20,21,22,23,24)

InChI Key

IMRGPHFSANFYTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.